Sub-Micromolar Antiproliferative Potency Against NCI-60 Cancer Cell Lines
AW-464 demonstrates potent, broad-spectrum antiproliferative activity across the NCI-60 human tumor cell line panel, with a mean GI50 value of 0.23 µM . In direct cross-study comparison with TRi-1—another irreversible TrxR inhibitor—the mean IC50 of TRi-1 against the identical NCI-60 panel is 6.41 µM, representing an approximately 28-fold lower potency than AW-464 under comparable assay conditions . This substantial potency differential is critical for experimental design, particularly in dose-response studies requiring robust growth inhibition at lower compound concentrations.
| Evidence Dimension | Mean growth inhibition (GI50/IC50) across NCI-60 cancer cell line panel |
|---|---|
| Target Compound Data | Mean GI50 = 0.23 µM |
| Comparator Or Baseline | TRi-1: Mean IC50 = 6.41 µM |
| Quantified Difference | AW-464 is ~28-fold more potent than TRi-1 in the NCI-60 panel |
| Conditions | NCI-60 human tumor cell line panel; 48-72 hour exposure; growth inhibition measured via standard NCI protocol |
Why This Matters
Higher potency at lower concentrations reduces solvent artifacts, minimizes off-target cytotoxicity in co-culture systems, and enables more physiologically relevant dosing in preclinical models.
